3-(3,4-Dimethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
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Overview
Description
3-(3,4-Dimethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with a pyrrolidine ring and a dimethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyrrolidine Ring: The quinoline core can be functionalized with a pyrrolidine ring through nucleophilic substitution reactions.
Attachment of the Dimethylbenzenesulfonyl Group: This step involves sulfonylation, where the quinoline derivative reacts with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are typical.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
3-(3,4-Dimethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has several research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline exerts its effects is largely dependent on its interaction with biological targets:
Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting or activating them.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation and apoptosis, making it relevant in cancer research.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)quinoline: Lacks the sulfonyl group, making it less polar and potentially less active in certain biological contexts.
3-(3,4-Dimethylbenzenesulfonyl)quinoline: Lacks the pyrrolidine ring, which may reduce its binding affinity to certain targets.
Uniqueness
3-(3,4-Dimethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is unique due to the combination of its structural features, which confer specific electronic and steric properties. This makes it particularly versatile in both chemical reactions and biological applications.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15-9-10-17(13-16(15)2)26(24,25)20-14-22-19-8-4-3-7-18(19)21(20)23-11-5-6-12-23/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRQFTQJZAQADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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